1-Octyl-3-methylimidazolium hydrogen sulfate

Vue d'ensemble

Description

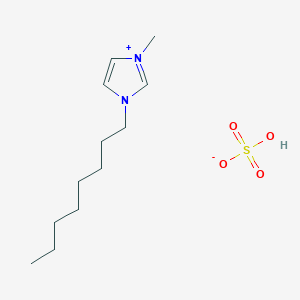

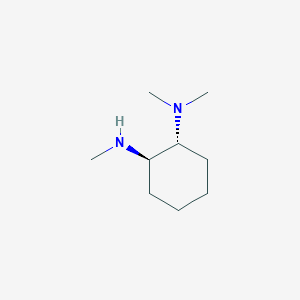

1-Octyl-3-methylimidazolium hydrogen sulfate is a type of ionic liquid . It has a molecular formula of C12H23N2.HSO4 and a molecular weight of 292.395 .

Molecular Structure Analysis

The molecular structure of this compound consists of a C12H24N2O4S molecular formula . The main reactive site is located on the imidazolium ring .Applications De Recherche Scientifique

Catalytic Applications

1-Octyl-3-methylimidazolium hydrogen sulfate, as a type of acidic ionic liquid, has been extensively studied for its catalytic properties. For instance, it's used in the synthesis of 1,8-dioxo-octahydroxanthenes, demonstrating excellent yields and short reaction times (Niknam & Damya, 2009). Additionally, it acts as a catalyst for the formylation of alcohols with ethyl formate, exhibiting good selectivity and efficiency (Niknam et al., 2009).

Interaction with Water

The hydrogen bonding interactions between this compound and water have been investigated to understand their molecular interactions. Studies using spectroscopy and quantum chemical calculations reveal insights into the nature of these interactions, crucial for industrial applications (Zhang, Wang, & Yu, 2010).

Synthesis of Chemical Compounds

This ionic liquid is used in the synthesis of diverse chemical compounds. For example, it aids in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012). Moreover, it is employed in oxidative desulfurization of diesel fuel, showcasing its efficiency in fuel treatment processes (Gao et al., 2010).

Ionic Liquids in Biodiesel Production

This compound is utilized in biodiesel production. It serves as a solvent and acid catalyst for extractive transesterification of wet Nannochloropsis, a microalga, with methanol, significantly increasing biodiesel yield (Sun et al., 2017).

Structural and Aggregation Studies

The ionic liquid's structural properties are crucial for its applications in various fields. Studies on its conformational isomerism using spectroscopy and density functional theory calculations reveal insights into its molecular structure, which is fundamental for understanding its interactions and behavior in different applications (Kiefer & Pye, 2010).

Safety and Hazards

Safety data sheets suggest that 1-Octyl-3-methylimidazolium hydrogen sulfate should be handled in a well-ventilated place, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .

Orientations Futures

Ionic liquids like 1-Octyl-3-methylimidazolium hydrogen sulfate have been gaining interest in various areas of research including drug formulations and delivery due to their inherent tunable physicochemical and biological properties . They are also being explored for applications in next-generation low-power electronics and optoelectronic devices .

Mécanisme D'action

Target of Action

1-Octyl-3-methylimidazolium hydrogen sulfate, also known as [OMIM]HSO4, primarily targets metal surfaces, such as copper and zinc . It acts as a corrosion inhibitor, effectively suppressing the corrosion of metals in acidic solutions . It also has been found to have antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli .

Mode of Action

The compound interacts with its targets through a process known as adsorption . In the case of metal surfaces, the imidazolium group of the cation and the HSO4- of the anion interact with the metal surface . This interaction forms a protective layer on the metal surface, which inhibits the corrosion process . For bacterial cells, the compound disrupts the cell membrane integrity, leading to cell lysis .

Biochemical Pathways

The compound affects the electrochemical processes involved in metal corrosion and bacterial cell lysis . In metal corrosion, it interferes with the electroreduction of metal ions, slowing down the deposition rate and inhibiting the electrocrystallization of the metal . In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of metal corrosion and bacterial growth . In metal surfaces, it results in a more leveled and fine-grained cathodic deposit . In bacterial cells, it leads to cell death due to membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound plays a crucial role in its effectiveness as a corrosion inhibitor . High concentrations can lead to the blocking of active sites on the cathode surface, thereby inhibiting the electrocrystallization of the metal . Similarly, the compound’s antimicrobial activity can be influenced by factors such as the presence of other substances and the physical conditions of the environment .

Propriétés

IUPAC Name |

hydrogen sulfate;1-methyl-3-octylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.H2O4S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABSTHQUPQUTI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)

![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)

![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)